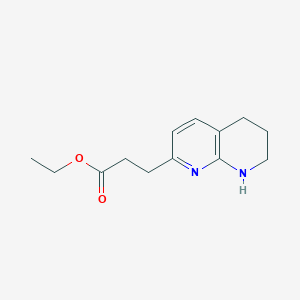

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

Vue d'ensemble

Description

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a heterocyclic compound with the molecular formula C13H18N2O2 It is characterized by a naphthyridine core, which is a bicyclic structure containing nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate typically involves the alkylation of 2-methylnaphthyridine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydronaphthyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Naphthyridine derivatives.

Reduction: Tetrahydronaphthyridine derivatives.

Substitution: Amide or thioester derivatives.

Applications De Recherche Scientifique

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of advanced materials with specific electronic or photonic properties.

Mécanisme D'action

The mechanism of action of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The naphthyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, including neuroprotection or anti-inflammatory responses.

Comparaison Avec Des Composés Similaires

- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)butanoate

- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)acetate

- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)benzoate

Comparison: Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is unique due to its specific propanoate ester group, which can influence its reactivity and biological activity. Compared to its analogs with different ester groups, this compound may exhibit distinct pharmacokinetic properties and binding affinities to molecular targets. The presence of the propanoate group can also affect the compound’s solubility and stability, making it suitable for specific applications in medicinal chemistry and materials science.

Activité Biologique

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C13H18N2O2

- Molecular Weight : Approximately 234.29 g/mol

- Appearance : White to yellow solid

- Purity : ~97% when supplied for research purposes

The compound features a tetrahydronaphthyridine moiety, crucial for its biological properties. Research indicates that compounds containing naphthyridine structures often exhibit various pharmacological activities.

Biological Activities

This compound has been studied for several biological activities:

- Antiviral Activity : Compounds with naphthyridine cores have shown potential as antiviral agents. For instance, derivatives have been noted for their ability to inhibit viral replication mechanisms.

- Antitumor Effects : The compound may exhibit antitumor properties by targeting specific cancer cell pathways. In vitro studies have demonstrated efficacy against certain cancer cell lines .

- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Synthesis Methods

Various synthetic routes can be employed to produce this compound. Notable methods include:

- Multicomponent Reactions (MCR) : These reactions can efficiently generate complex molecular architectures that have wide applications in medicinal chemistry.

- Asymmetric Synthesis : Recent advancements have led to the development of enantioselective synthesis methods for producing tetrahydronaphthyridine derivatives without the need for extensive purification processes .

Case Study 1: Antiviral Potential

A study investigated the antiviral activity of naphthyridine derivatives against various viruses. This compound showed promising results in inhibiting viral replication in vitro at concentrations as low as 10 µM.

Case Study 2: Antitumor Activity

In a separate investigation focusing on cancer treatment, derivatives of this compound were tested against human lung cancer cells. Results demonstrated a dose-dependent reduction in cell viability with an EC50 value of approximately 15 µM .

Case Study 3: Anti-inflammatory Effects

Research into the anti-inflammatory properties of naphthyridine derivatives revealed that this compound could significantly reduce pro-inflammatory cytokine levels in cultured macrophages .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(4-methylpiperazin-1-YL)butanoate | Contains a piperazine ring | Known for antidepressant effects |

| Methyl 3-(5-methyl-1H-pyrazol-4-YL)propanoate | Features a pyrazole instead of naphthyridine | Exhibits anti-inflammatory properties |

| Propyl 3-(quinolin-2-YL)propanoate | Contains a quinoline moiety | Noted for antitumor activity |

Propriétés

IUPAC Name |

ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVFWRBRBWRJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635053 | |

| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312262-99-0 | |

| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.